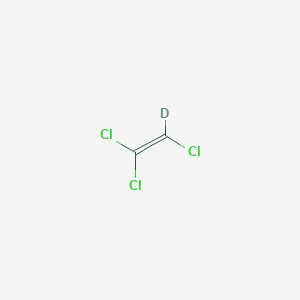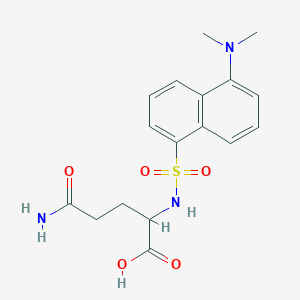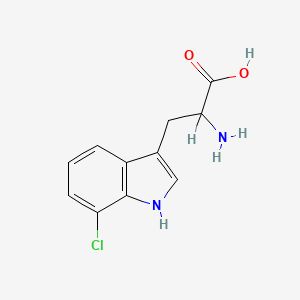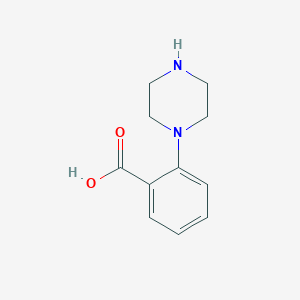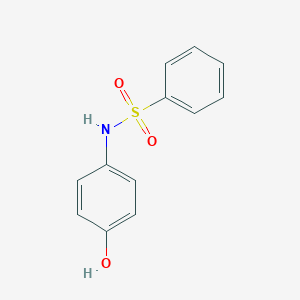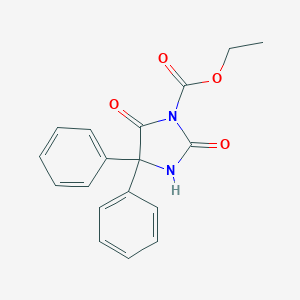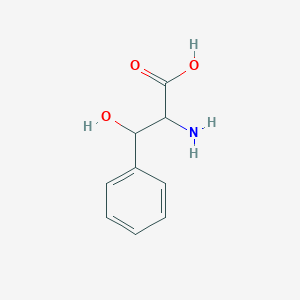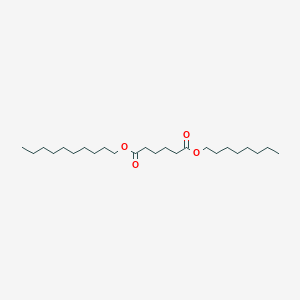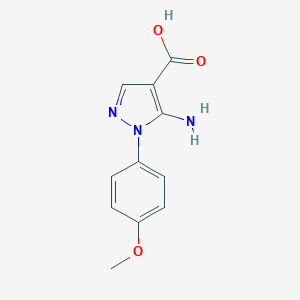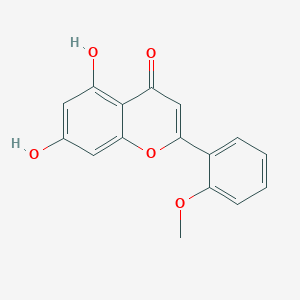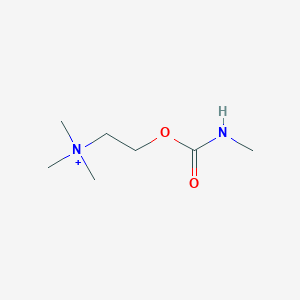
N-methylcarbamylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylcarbamylcholine, also known as carbachol, is a synthetic choline ester that acts as a potent muscarinic and nicotinic acetylcholine receptor agonist. It was first synthesized in 1949 by Ernst B. Chain and Sir John R. Vane. Since then, carbachol has been widely used in scientific research for its ability to mimic the effects of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.
Mecanismo De Acción
Carbachol acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to a cascade of intracellular events. The activation of muscarinic receptors results in the activation of G-proteins and the subsequent modulation of various ion channels, while the activation of nicotinic receptors leads to the opening of ion channels and the depolarization of the cell membrane.
Efectos Bioquímicos Y Fisiológicos
Carbachol has a wide range of biochemical and physiological effects, depending on the type of receptor it activates and the tissue it acts on. It can cause smooth muscle contraction in the gastrointestinal tract, bladder, and bronchi, as well as stimulate the release of digestive enzymes and saliva. It can also cause vasodilation and decrease heart rate by activating muscarinic receptors in the heart and blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbachol is a useful tool for studying the effects of acetylcholine on various biological systems, as it can mimic the effects of acetylcholine with high potency and selectivity. However, it also has some limitations, such as its short half-life and the potential for desensitization of the receptors it activates.
Direcciones Futuras
There are several future directions for research on N-methylcarbamylcholine. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic acetylcholine receptors, which could be used to study the specific roles of these receptors in various biological systems. Another area of interest is the use of N-methylcarbamylcholine in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the cholinergic system.
Métodos De Síntesis
Carbachol can be synthesized through the reaction between choline and carbonyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to form N-methylcarbamylcholine.
Aplicaciones Científicas De Investigación
Carbachol has been extensively used in scientific research as a tool to study the effects of acetylcholine on various biological systems. It has been used to investigate the role of acetylcholine in the regulation of heart rate, blood pressure, and gastrointestinal motility. It has also been used to study the effects of acetylcholine on the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Propiedades
Número CAS |
14721-69-8 |
|---|---|
Nombre del producto |
N-methylcarbamylcholine |
Fórmula molecular |
C7H17N2O2+ |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1 |
Clave InChI |
YAUZNKLMKRQDAM-UHFFFAOYSA-O |
SMILES |
CNC(=O)OCC[N+](C)(C)C |
SMILES canónico |
CNC(=O)OCC[N+](C)(C)C |
Otros números CAS |
14721-69-8 |
Sinónimos |
methylcarbachol methylcarbamylcholine N-methylcarbamylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



